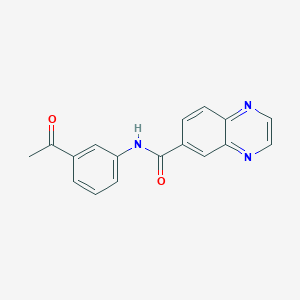

N-(3-乙酰苯基)喹喔啉-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

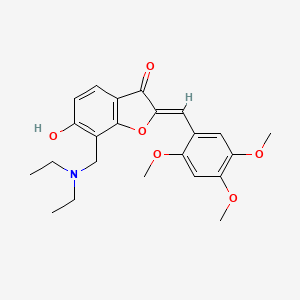

描述

“N-(3-acetylphenyl)quinoxaline-6-carboxamide” is a quinoxaline derivative . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . As part of long-term research on pyrazine derived compounds, a series of ortho fused derivatives, N-phenyl- and N-benzyl quinoxaline-2-carboxamides, were prepared . The synthetic strategies and their functionalization with possible mechanistic rationalization have been documented .Molecular Structure Analysis

Quinoxaline is an isostere of quinoline (N for C) and naphthalene (2N for 2C), while it is a bioisostere of quinazoline, indole, benzimidazole, benzothiophene, and benzothiazole . It’s also isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline . There are numerous methods for the synthesis of quinoxalines .科学研究应用

结构分析和材料性质

N-(3-乙酰苯基)喹喔啉-6-甲酰胺及其相关化合物因其独特的结构特性而被广泛研究。例如,对 N-(4-乙酰苯基)喹啉-3-甲酰胺的研究通过光谱表征和 X 射线衍射提供了对其晶体结构和分子相互作用的详细见解。此类分析揭示了该化合物在材料科学中设计具有特定物理和化学性质分子的潜力,该设计以分子几何优化和氢键等相互作用为指导(Efraín Polo-Cuadrado 等人,2021)。

抗菌活性

对喹喔啉甲酰胺衍生物的异构形式的研究,例如涉及 6 和 7 位修饰的研究,已证明具有显着的抗菌特性。这些研究已显示出对各种细菌菌株的疗效,突出了喹喔啉甲酰胺化合物在开发新的抗菌剂中的潜力。此类化合物可以提供治疗益处,特别是考虑到抗生素耐药性的持续挑战(J. Dirlam,J. E. Presslitz,1978)。

聚合和材料工程

含喹喔啉的化合物已被探索用于聚合过程中的作用。例如,涉及含二苯基喹喔啉单体的研究表明它们具有引发室温自由基聚合的能力,这对于开发在高温环境中应用的新材料具有重要意义。这项研究为使用喹喔啉衍生物创建创新的热固性树脂体系开辟了道路(Jong‐Beom Baek 等人,2003)。

非线性光学 (NLO) 特性

与喹喔啉家族相关的基于喹啉的衍生物已被研究其非线性光学 (NLO) 特性。此类研究对于开发用于电信和信息处理等技术应用的材料至关重要。这些化合物的合成和分析为理解结构变化如何影响 NLO 特性提供了基础,为设计性能更好的 NLO 材料铺平了道路(M. Khalid 等人,2019)。

合成和生物活性

喹喔啉衍生物已被合成并评估了其各种生物活性,包括抗组胺、抗菌和杀虫剂作用。这些研究有助于更广泛地了解结构修饰如何影响生物功效,为开发具有改进性能的新药和杀虫剂提供了潜在途径(C. Sridevi 等人,2010;邢海刘等人,2020)。

作用机制

Target of Action

Quinoxaline derivatives have been found to interact with a variety of targets, including various receptors and microorganisms . They are used in a wide range of pharmaceutical applications, including as antibiotics .

Mode of Action

Quinoxaline derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Quinoxaline derivatives can affect a variety of biochemical pathways, again depending on the specific derivative and target . They have been found to have anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT 3 receptor antagonist, and anti-amoebiasis activity .

Pharmacokinetics

Quinoxaline derivatives in general can be synthesized by adopting green chemistry principles .

Result of Action

Quinoxaline derivatives have a wide range of biomedical activities, as mentioned above .

Action Environment

The action of quinoxaline derivatives can be influenced by a variety of factors, depending on the specific derivative and target .

未来方向

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

属性

IUPAC Name |

N-(3-acetylphenyl)quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c1-11(21)12-3-2-4-14(9-12)20-17(22)13-5-6-15-16(10-13)19-8-7-18-15/h2-10H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDUNGYQINWASM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)quinoxaline-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-2,3-dioxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperazine-1-carboxamide](/img/structure/B2939445.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2939447.png)

![3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2939450.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2939453.png)

![6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939459.png)

![1-(3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2939461.png)

![8-chloro-2-(2-(3-chloro-4-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2939464.png)